

# Preclinical Efficacy of Zaladenant (CV6-168): A Technical Whitepaper

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Compound of Interest				
Compound Name:	Zaladenant			
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#### Introduction

**Zaladenant**, also known as CV6-168, is a first-in-class, orally bioavailable small molecule inhibitor of deoxyuridine triphosphate nucleotidohydrolase (dUTPase). Developed by CV6 Therapeutics, this agent represents a novel strategy in oncology, designed to enhance the efficacy of thymidylate synthase (TS) inhibitors, such as 5-fluorouracil (5-FU) and pemetrexed. Preclinical data have demonstrated that **Zaladenant** potentiates the anti-tumor activity of these standard-of-care chemotherapies across a range of cancer models. This technical guide provides a comprehensive overview of the preclinical data supporting the efficacy of **Zaladenant**, including detailed experimental protocols and a summary of quantitative findings.

#### **Mechanism of Action: DNA Uracilation**

**Zaladenant**'s mechanism of action is centered on the induction of "DNA Uracilation."[1][2] Thymidylate synthase inhibitors function by depleting the intracellular pool of thymidine triphosphate (dTTP), a crucial building block for DNA synthesis. This leads to an accumulation of deoxyuridine triphosphate (dUTP). The enzyme dUTPase normally hydrolyzes dUTP to dUMP, preventing its incorporation into DNA.

**Zaladenant** specifically inhibits dUTPase, leading to a significant increase in intracellular dUTP levels.[3] In the presence of a TS inhibitor, the DNA polymerase mistakes dUTP for dTTP and incorporates it into the replicating DNA of cancer cells.[3] This aberrant incorporation of uracil

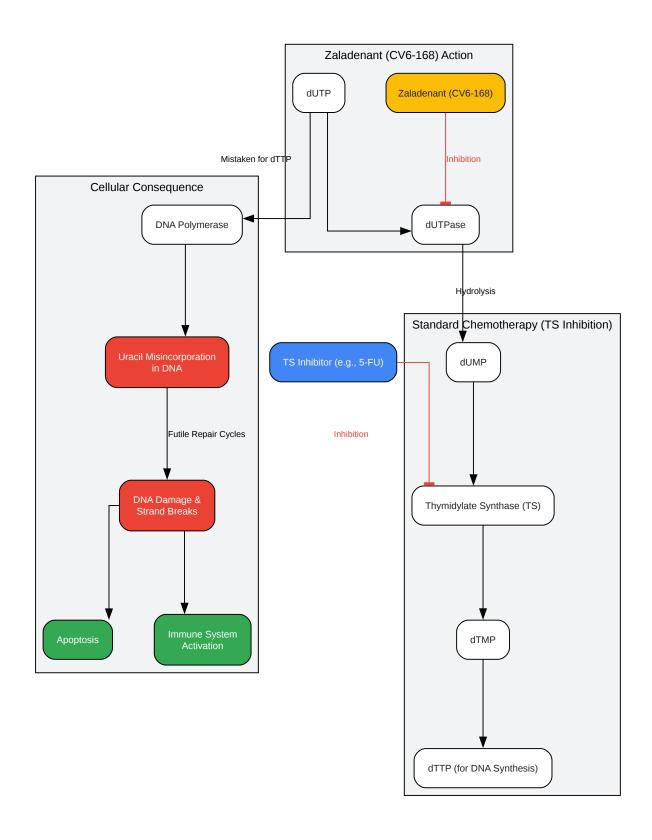






triggers a futile cycle of DNA repair, leading to DNA strand breaks, cell cycle arrest, and ultimately, apoptosis (cell death).[4] This mechanism also appears to stimulate an immune response, further contributing to the anti-tumor effect.[4][5]





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Caption: Signaling pathway of Zaladenant (CV6-168) in combination with a TS inhibitor.



## **Preclinical Efficacy Data**

Preclinical studies have demonstrated that **Zaladenant** significantly enhances the anti-tumor activity of TS inhibitors in both in vitro and in vivo models.

#### **In Vitro Efficacy**

**Zaladenant** has been shown to be a potent and selective inhibitor of human dUTPase with a Ki of 185 nM. In combination with the 5-FU active metabolite, FUdR, **Zaladenant** dramatically reduced the half-maximal inhibitory concentration (IC50) in various cancer cell lines.

Cell Line	Cancer Type	FUdR IC50 (μM)	FUdR + Zaladenant IC50 (µM)	Fold Sensitization
LoVo	Colorectal	1.30	0.07	18.6
HCT118	Colorectal	2.88	0.09	32.0
PANC-1	Pancreatic	1.06	0.38	2.8
U2-OS	Osteosarcoma	20.7	0.47	44.0

Table 1: In Vitro Sensitization of Cancer Cell Lines to FUdR by **Zaladenant** (CV6-168)

## **In Vivo Efficacy**

While specific quantitative data from in vivo studies are not publicly available in detail, reports from CV6 Therapeutics indicate that **Zaladenant** has demonstrated robust anti-tumor activity in animal models with no added toxicity when combined with TS inhibitors.[1][6][7] These studies have been crucial for the progression of **Zaladenant** into clinical trials.[4][5]

### **Experimental Protocols**

The following are representative protocols for the key experiments cited in the preclinical evaluation of **Zaladenant**.

#### **In Vitro dUTPase Inhibition Assay**





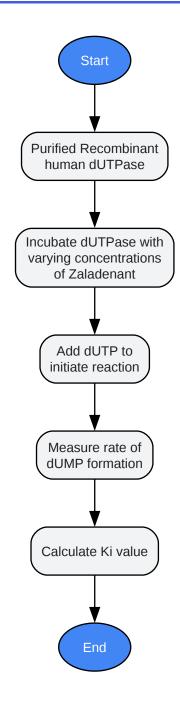


Objective: To determine the inhibitory activity of **Zaladenant** against recombinant human dUTPase.

#### Methodology:

- Recombinant human dUTPase is expressed and purified.
- The enzyme activity is measured by monitoring the production of dUMP from dUTP.
- A fixed concentration of dUTPase is incubated with varying concentrations of **Zaladenant**.
- The reaction is initiated by the addition of dUTP.
- The rate of dUMP formation is measured using a suitable method, such as spectrophotometry or HPLC.
- The Ki value is calculated by fitting the data to the Michaelis-Menten equation for competitive inhibition.





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Caption: Workflow for the in vitro dUTPase inhibition assay.

#### Cell Viability (IC50) Assay

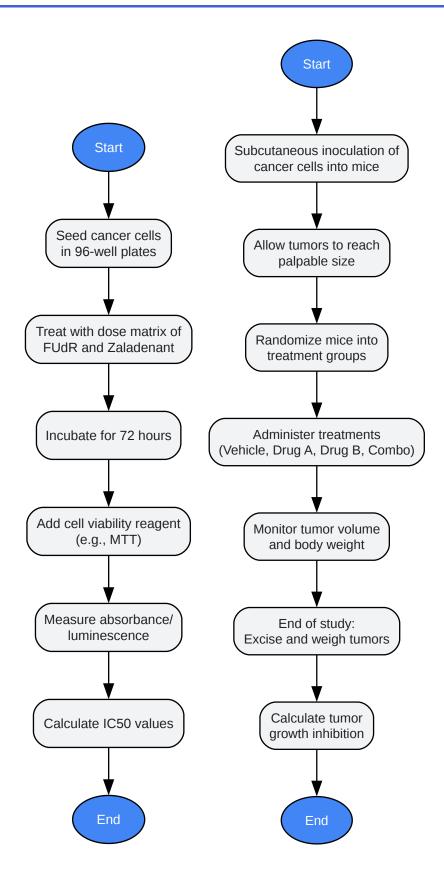
Objective: To determine the cytotoxic effect of **Zaladenant** in combination with a TS inhibitor on cancer cell lines.

Methodology:



- Cancer cell lines (e.g., LoVo, HCT118, PANC-1, U2-OS) are seeded in 96-well plates and allowed to adhere overnight.
- Cells are treated with a dose-response matrix of FUdR (or another TS inhibitor) and
  Zaladenant.
- Cells are incubated for a specified period (e.g., 72 hours).
- Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.
- The absorbance or luminescence is measured using a plate reader.
- IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.





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#### References

- 1. cv6t.com [cv6t.com]
- 2. CV6 Therapeutics Receives MHRA Approval for Novel Cancer Therapy Phase 1a Clinical Trial - BioSpace [biospace.com]
- 3. cv6t.com [cv6t.com]
- 4. CV6 Therapeutics to commence UK-wide clinical trial for first of its kind anti-cancer drug |
  News | Queen's University Belfast [qub.ac.uk]
- 5. PGJCCR-Based CV6 to Commence UK-Wide Clinical Trial for First of its Kind Anti-Cancer Drug | Johnston Cancer Research Centre | Queen's University Belfast [qub.ac.uk]
- 6. CV6 Therapeutics Begins Dosing Patients in Phase 1a Trial for Novel dUTPase Inhibitor CV6-168 [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 7. CV6 Therapeutics Begins Patient Dosing in Phase 1a Trial for dUTPase Inhibitor CV6-168 [synapse.patsnap.com]
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